1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
The compound “1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Synthesis Analysis
Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities . Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Molecular Structure Analysis
Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines (1,3-diazines) and their fused analogues form a large group of heterocyclic compounds . Pyrimidine which is an integral part of DNA and RNA imparts diverse pharmacological properties .Chemical Reactions Analysis
The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections . Chen et al. synthesized a novel series of 4-substituted-2-{[(1H-benzo[d]imidazol-2-yl) methyl]thio}-6-methylpyrimidines from pyrimidine–benzimidazole combination . All the synthesized derivatives were fully characterized by 1 H-NMR, 13 C-NMR and HRMS study .Scientific Research Applications
Synthesis and Biological Properties
Chemical Modification and Analgesic Properties : Research on the chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has aimed to optimize their biological properties. For instance, methylation at specific positions was explored to enhance analgesic properties. The study found that modifications could lead to increased biological activity, particularly for para-substituted derivatives, suggesting potential for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antihypertensive Activity : Dihydropyrimidines have been synthesized and evaluated for their antihypertensive activity, revealing structure-activity relationships that could guide the development of antihypertensive agents with improved efficacy and reduced toxicity (Rana, Kaur, & Kumar, 2004).
Anti-inflammatory Activities : The synthesis of thiazolo[3,2-a]pyrimidine derivatives and their evaluation for anti-inflammatory activities have been reported. Some compounds showed moderate activity at specific dosages, highlighting the therapeutic potential of these derivatives as anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Structural Modifications and Activity Enhancement
Cytotoxic Activities : Studies on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have explored their cytotoxic activities. These compounds, particularly those with specific cationic side chains, have shown significant cytotoxic effects against certain cancer cell lines, with some derivatives demonstrating curative activity in refractory models of cancer (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Antimicrobial Activity : The synthesis and evaluation of novel thieno[2,3-d]pyrimidine derivatives for antimicrobial activity have been conducted. These studies revealed that structural modifications could lead to compounds with enhanced activity against various bacterial and fungal strains, offering a pathway for the development of new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-(2-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-19-12-13-24-29-25-22(27(33)31(24)17-19)16-23(30(25)18-21-10-6-3-7-11-21)26(32)28-15-14-20-8-4-2-5-9-20/h2-13,16-17H,14-15,18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXNPFUVOZIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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